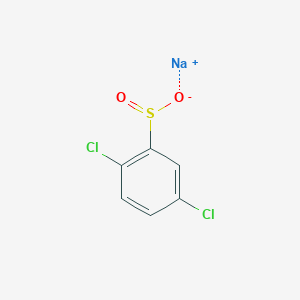
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, which is further connected to a piperidinone structure
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene, which undergoes a series of reactions to introduce the piperidinone moiety.
Reaction Conditions: The process often involves the use of reagents such as acyl chlorides and amines under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving catalytic processes and continuous flow reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.
Common Reagents: Typical reagents include halogenating agents, reducing agents, and oxidizing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: These interactions can affect pathways related to neurotransmission, inflammation, or cellular metabolism, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-fluoro-2-methylphenyl derivatives and other piperidinone analogs share structural similarities.
Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring, combined with the piperidinone structure, imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other analogs.
Eigenschaften
Molekularformel |
C15H18FNO2 |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
1-(4-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-7-6-11(16)9-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
QHSGSIBKUDMUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


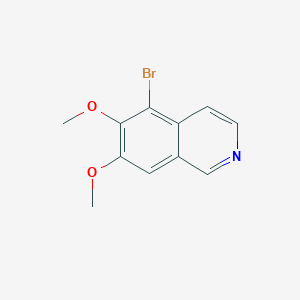
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
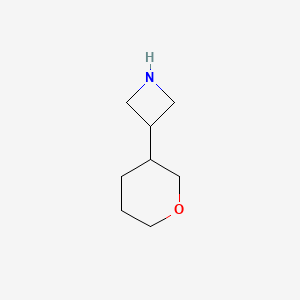
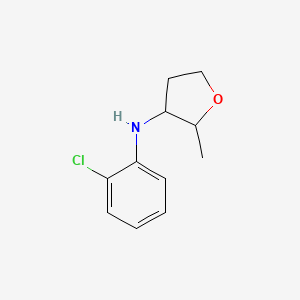
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
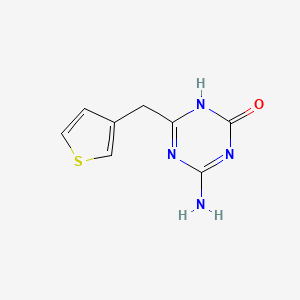
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
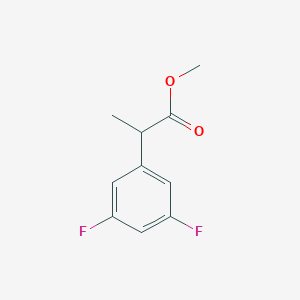
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
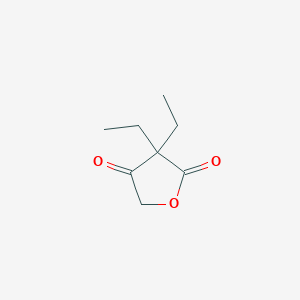
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
